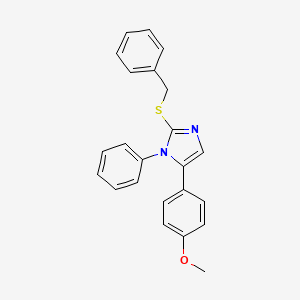![molecular formula C17H17N3O4S B2408967 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide CAS No. 946358-33-4](/img/structure/B2408967.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves various methods . One widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
The molecular structure of “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide” can be represented by the SMILES notation:CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=NC4=CC=CC=C4C=C3)C. Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-a]pyrimidines are diverse and can lead to a variety of derivatives . These reactions often involve N, S-acetal or N, O-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiproliferative Activities
- Structure-activity relationship analysis of related compounds has led to the discovery of novel kinesin spindle protein (KSP) inhibitors with significant biochemical potency and pharmaceutical properties suitable for clinical development in cancer treatment. These compounds arrest cells in mitosis, leading to cellular death, showing favorable pharmacokinetics and notable in vivo efficacy as potential anticancer agents (Theoclitou et al., 2011).
Anti-Inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some of these compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, indicating potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
- A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been synthesized and screened for in vitro antibacterial and antifungal activities. These studies identified compounds with significant inhibitory action against various bacterial and fungal strains, offering insights into the development of new antimicrobial agents (Maddila et al., 2016).
Anticonvulsant and Antidepressant Activities
- The synthesis and pharmacological evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants revealed compounds with significant activity in maximal electroshock tests, forced swimming tests, and tail suspension tests in mice. These findings suggest the therapeutic potential of these derivatives in treating convulsions and depression (Zhang et al., 2016).
Antioxidant Activities
- Research into the antioxidant properties of certain heterocyclic compounds indicates the potential for these substances to act as effective scavengers of free radicals. This ability to neutralize reactive oxygen species suggests applications in preventing oxidative stress-related diseases (Abd-Almonuim et al., 2020).
Wirkmechanismus
- Target of Action The compound’s primary targets are not clearly recognized in the literature. However, it combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group . These structural features suggest potential interactions with cellular proteins or enzymes.
- As of now, there is limited information on the affected biochemical pathways and downstream effects. However, compounds with similar scaffolds (such as pyrrolopyrazines) have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Medicinal chemistry researchers may find this compound’s structure attractive for drug discovery research .
Eigenschaften
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)13-11(23-3)6-5-7-12(13)24-4/h5-8H,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNSUDKRHXNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC=C3OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)

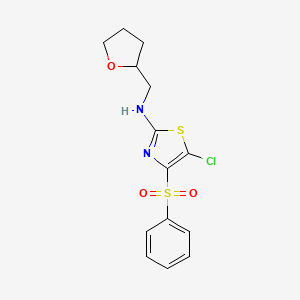
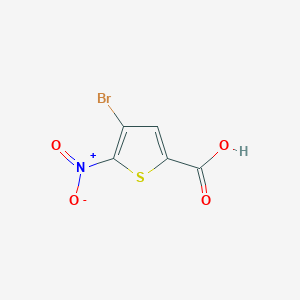
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2408893.png)
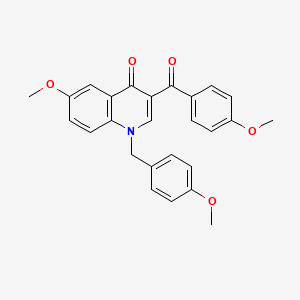
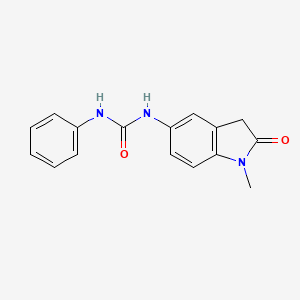
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
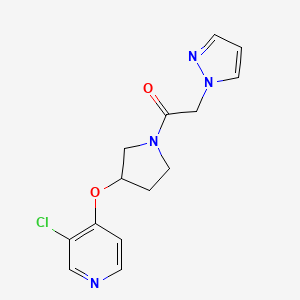
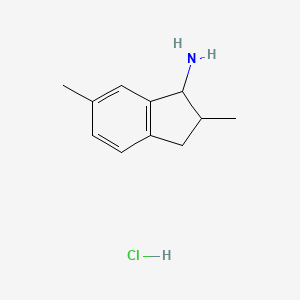
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
